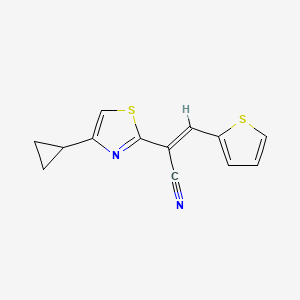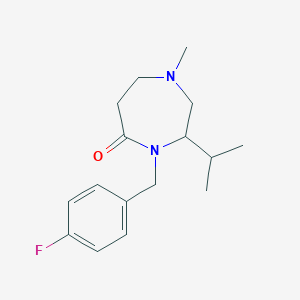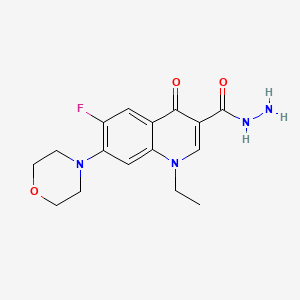![molecular formula C17H15N5O2 B5363751 N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic compound that belongs to the class of triazole-based compounds. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of the proteasome, a protein complex that plays a crucial role in cell survival. This inhibition leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of the proteasome. Additionally, it has been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its simplicity of synthesis. It can be synthesized in a few steps with high yield. Additionally, it has shown promising results as an anticancer, antifungal, and antibacterial agent.
One of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its efficacy and minimize its toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to optimize its efficacy and minimize its toxicity as an anticancer agent. This can be achieved by further understanding its mechanism of action and identifying potential drug targets.
Another direction is to explore its potential applications in material science. This compound has shown potential as a building block for the synthesis of various functional materials. Further research can explore its potential applications in catalysis, gas storage, and sensing.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its simplicity of synthesis and potential as an anticancer, antifungal, and antibacterial agent make it a promising compound for further research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research to optimize its efficacy and minimize its toxicity.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with 4-aminophenylacetic acid to yield the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a crucial role in cell survival. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials. For example, it has been used to synthesize metal-organic frameworks (MOFs) that exhibit high gas storage capacity and catalytic activity.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12(23)20-14-4-6-15(7-5-14)21-17(24)13-2-8-16(9-3-13)22-10-18-19-11-22/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLVIAXPGDNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)



![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)